molecular formula C5H11NO B009950 (S)-Pyrrolidin-3-ylmethanol CAS No. 110013-19-9

(S)-Pyrrolidin-3-ylmethanol

Cat. No.: B009950
CAS No.: 110013-19-9
M. Wt: 101.15 g/mol
InChI Key: QOTUIIJRVXKSJU-YFKPBYRVSA-N
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Description

(S)-Pyrrolidin-3-ylmethanol is a chiral compound with the molecular formula C5H11NO It is characterized by a pyrrolidine ring substituted with a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Pyrrolidin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of (S)-pyrrolidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (S)-pyrrolidin-3-one. This method offers the advantage of scalability and can be optimized for higher yields and purity by adjusting parameters such as pressure, temperature, and catalyst type.

Chemical Reactions Analysis

Types of Reactions: (S)-Pyrrolidin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (S)-pyrrolidin-3-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield (S)-pyrrolidin-3-ylmethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Tosyl chloride in pyridine for tosylation, followed by nucleophilic substitution.

Major Products:

    Oxidation: (S)-Pyrrolidin-3-one.

    Reduction: (S)-Pyrrolidin-3-ylmethane.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(S)-Pyrrolidin-3-ylmethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral ligands for asymmetric catalysis.

    Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active compounds.

    Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the pyrrolidine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    ®-Pyrrolidin-3-ylmethanol: The enantiomer of (S)-Pyrrolidin-3-ylmethanol, differing in the spatial arrangement of atoms.

    Pyrrolidin-3-one: The oxidized form of this compound.

    Pyrrolidin-3-ylmethane: The reduced form of this compound.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

[(3S)-pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUIIJRVXKSJU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428658
Record name (S)-PYRROLIDIN-3-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110013-19-9
Record name (3S)-3-Pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110013-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-PYRROLIDIN-3-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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